Cas no 68240-78-8 (Benzenemethanol,3,4-dichloro-a-phenyl-)
Benzenemethanol,3,4-dichloro-a-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol,3,4-dichloro-a-phenyl-
- (3,4-dichlorophenyl)-phenylmethanol
- 3,4'-Dichlorobenzhydrol
- 3,4-dichlorobenzhydryl alcohol
- (3,4-dichlorophenyl)(phenyl)methanol
- BS-24439
- 68240-78-8
- EINECS 269-481-4
- AKOS010334221
- A1-02279
- 3,4-Dichlorobenzhydrol
- DALLAISNTUBBNX-UHFFFAOYSA-N
- (3.4-Dichlorophenyl)(phenyl)methanol
- NS00060171
- DTXSID00987766
- SCHEMBL477651
-
- MDL: MFCD06201253
- Inchi: 1S/C13H10Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H
- InChI Key: DALLAISNTUBBNX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C1C=CC=CC=1)O)Cl
Computed Properties
- Exact Mass: 252.011
- Monoisotopic Mass: 252.0108703g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Benzenemethanol,3,4-dichloro-a-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022440-1g |
3,5-Difluoro-3'-methylbenzhydrol |
68240-78-8 | 97% | 1g |
£333.00 | 2021-07-02 | |
| Fluorochem | 022440-5g |
3,5-Difluoro-3'-methylbenzhydrol |
68240-78-8 | 97% | 5g |
£709.00 | 2021-07-02 | |
| Fluorochem | 022440-25g |
3,5-Difluoro-3'-methylbenzhydrol |
68240-78-8 | 97% | 25g |
£1544.00 | 2021-07-02 | |
| Fluorochem | 022420-1g |
3,4-Dichlorobenzhydrol |
68240-78-8 | 97% | 1g |
£333.00 | 2022-03-01 | |
| Fluorochem | 022420-5g |
3,4-Dichlorobenzhydrol |
68240-78-8 | 97% | 5g |
£709.00 | 2022-03-01 | |
| Fluorochem | 022420-25g |
3,4-Dichlorobenzhydrol |
68240-78-8 | 97% | 25g |
£1544.00 | 2022-03-01 | |
| abcr | AB166836-1 g |
3,4-Dichlorobenzhydrol; 97% |
68240-78-8 | 1g |
€496.00 | 2023-05-08 | ||
| abcr | AB166836-5 g |
3,4-Dichlorobenzhydrol; 97% |
68240-78-8 | 5g |
€1004.40 | 2023-05-08 | ||
| abcr | AB166836-1g |
3,4-Dichlorobenzhydrol, 97%; . |
68240-78-8 | 97% | 1g |
€201.70 | 2025-04-17 | |
| abcr | AB166836-5g |
3,4-Dichlorobenzhydrol, 97%; . |
68240-78-8 | 97% | 5g |
€584.40 | 2025-04-17 |
Benzenemethanol,3,4-dichloro-a-phenyl- Suppliers
Benzenemethanol,3,4-dichloro-a-phenyl- Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Benzenemethanol,3,4-dichloro-a-phenyl-
Benzenemethanol, 3,4-dichloro-a-phenyl-
Benzenemethanol, also known as a-phenethyl alcohol, is a organic compound that belongs to the class of methanol derivatives. The specific compound in question, 3,4-dichloro-a-phenyl-benzenemethanol, is a substituted derivative of benzenemethanol with two chlorine atoms at the 3 and 4 positions on the benzene ring. This compound has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science.
The structure of 3,4-dichloro-a-phenyl-benzenemethanol features a central benzene ring with hydroxymethyl (-CH2OH) group attached to the carbon at position 1. This configuration makes it a unique compound for exploring its chemical and biological properties. The presence of chlorine atoms at positions 3 and 4 introduces additional electronic effects, which can influence the reactivity and bioavailability of the molecule.
Recent studies have focused on understanding the pharmacological potential of this compound. For instance, research published in Nature highlighted its ability to modulate key signaling pathways involved in inflammation and cell proliferation. These findings suggest that 3,4-dichloro-a-phenyl-benzenemethanol could be a valuable lead compound for the development of novel therapeutic agents.
In addition to its pharmacological applications, this compound has also been explored for its role in cosmetic formulations. Its hydroxymethyl group makes it a potential humectant, while the chlorine substituents can impart specific electronic and steric effects that may be beneficial in skin care products. Furthermore, the compound's stability under physiological conditions has been validated in several in vitro studies, making it a promising candidate for both internal and topical applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,4-dichloro-a-phenyl-benzenemethanol. For example, a study published in the Journal of Organic Chemistry demonstrated a novel Suzuki-Miyaura coupling approach to construct this compound with high yield and purity. This method not only simplifies the synthesis process but also opens new avenues for exploring its structural variants.
Looking ahead, researchers are increasingly focusing on the bioavailability and toxicity profile of 3,4-dichloro-a-phenyl-benzenemethanol. Preclinical studies have shown that it exhibits minimal off-target effects, which is a critical factor in drug development. Additionally, its ability to cross the blood-brain barrier has been demonstrated in animal models, positioning it as a potential candidate for central nervous system disorders.
Another area of active research involves the use of 3,4-dichloro-a-phenyl-benzenemethanol in combination with other therapeutic agents. Synergistic effects have been observed in preclinical models of cancer and inflammation, suggesting that this compound could be a key component in multi-drug therapy regimens.
In conclusion, 3,4-dichloro-a-phenyl-benzenemethanol is a versatile compound with diverse applications in the biomedical and cosmetic industries. Its unique structure, combined with its demonstrated pharmacological properties, positions it as a promising candidate for further research and development.
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